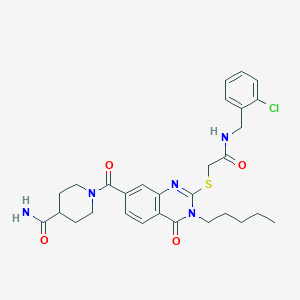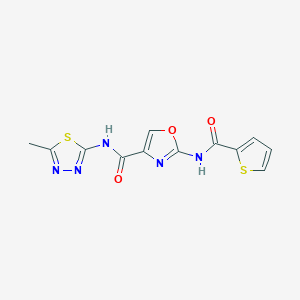
1-(2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances .Scientific Research Applications
Enantioselective Synthesis and CGRP Receptor Inhibition
The development of enantioselective synthesis processes for CGRP receptor inhibitors showcases the importance of quinazoline derivatives in medicinal chemistry. For example, a potent CGRP receptor antagonist, identified through a complex synthetic pathway involving chiral centers and stereoselective synthesis, highlights the compound's potential in addressing migraine through the inhibition of the calcitonin gene-related peptide receptor (Cann et al., 2012).
Heterocyclic Synthesis and Antimicrobial Activity
Research into functionalized quinoline derivatives, such as the synthesis of 7-chloro-1,2,4-triazolo quinolines, demonstrates the versatility of quinoline scaffolds in generating compounds with potential antimicrobial properties. These studies typically involve novel synthetic routes to introduce various functional groups, aiming to explore their biological activities against a range of pathogens (Hassanin et al., 2007).
Antipsychotic Potential of Carboxamides
Investigations into heterocyclic carboxamides as potential antipsychotic agents underline the therapeutic potential of quinazoline derivatives in neuropsychiatric disorders. By evaluating their binding affinity to various neurotransmitter receptors, these studies provide a foundation for the development of novel antipsychotic medications with potentially fewer side effects (Norman et al., 1996).
Synthesis Under Microwave Irradiation
The application of microwave irradiation in the synthesis of quinazoline derivatives, such as tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, illustrates innovative approaches to enhance the efficiency of synthetic processes. These methods not only expedite the synthesis but also may offer advantages in terms of yield and selectivity (Abdalha et al., 2011).
Fluoroquinolone-based Thiazolidinones
The creation of fluoroquinolone-based thiazolidinones from quinoline carboxylic acid precursors illustrates the intersection of quinoline chemistry with other heterocyclic frameworks to generate compounds with potential antimicrobial properties. This research emphasizes the modular use of quinoline derivatives to explore new therapeutic agents (Patel & Patel, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O4S/c1-2-3-6-13-35-28(39)22-10-9-20(27(38)34-14-11-19(12-15-34)26(31)37)16-24(22)33-29(35)40-18-25(36)32-17-21-7-4-5-8-23(21)30/h4-5,7-10,16,19H,2-3,6,11-15,17-18H2,1H3,(H2,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRMSZRASMLIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)


![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2981693.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2981700.png)
